1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
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Description
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one, also known as DM, is a chemical compound with the molecular formula C17H23N3OS and a molecular weight of 317.451. It is available for research use2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds have been synthesized and screened for their in vitro cytotoxic activity3. For a detailed synthesis procedure, it is recommended to refer to the original research papers or contact the supplier4.Molecular Structure Analysis
The exact molecular structure of this compound is not provided in the search results. However, similar compounds have been studied for their crystal structure5. For a detailed molecular structure analysis, it is recommended to refer to the original research papers or contact the supplier4.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, similar compounds have shown potent inhibitory activities against certain cancer cell lines6. For a detailed chemical reactions analysis, it is recommended to refer to the original research papers.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. For a detailed physical and chemical properties analysis, it is recommended to refer to the original research papers or contact the supplier4.Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, similar compounds have been classified as combustible and toxic7. For detailed safety and hazards information, it is recommended to refer to the original research papers or contact the supplier4.
Future Directions
The future directions for the research and development of this compound are not explicitly mentioned in the search results. However, similar compounds have been synthesized and screened for their in vitro cytotoxic activity, indicating potential applications in cancer treatment6. For detailed future directions, it is recommended to refer to the original research papers.
properties
IUPAC Name |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-4-5-15(21)19-6-8-20(9-7-19)17-18-14-11-12(2)10-13(3)16(14)22-17/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYLHGPGANRBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=CC(=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
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